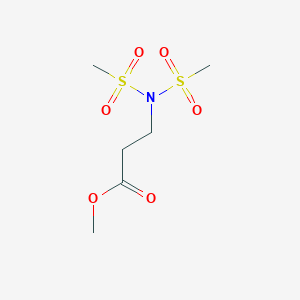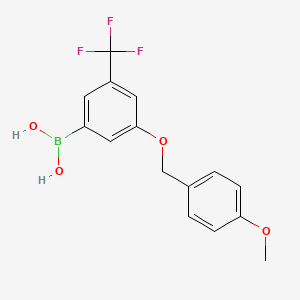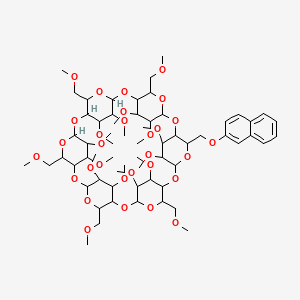
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemical compound with the molecular formula C63H100O30 . It has a molecular weight of 1337.4 g/mol . This compound is a derivative of alpha-cyclodextrin .
Molecular Structure Analysis
The molecular structure of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is complex, with multiple oxygen, carbon, and hydrogen atoms . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1337.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Intramolecular Excimer Formation and Molecular Recognition
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been studied for its intramolecular excimer formation and molecular recognition properties. Studies revealed that compounds with two naphthyl rings co-included in cyclodextrin cavities show marked excimer emission, used for detecting several organic compounds with notable molecular recognition capabilities (Minato et al., 1991).
Self-Aggregation and Inclusion of External Guests
Research on naphthyl-substituted β-cyclodextrins, including Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin, has provided insights into their self-aggregation and the inclusion of external guests. Spectroscopic methods have shown that naphthyl moieties bind inside cyclodextrin cavities, with significant implications for understanding molecular interactions (McAlpine & Garcia‐Garibay, 1998).
Chromatography Applications
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been utilized in chromatography. Methylated α-and β-cyclodextrin derivatives, including this compound, have improved separation capabilities for various isomers and antiepileptic drugs, highlighting their utility in analytical chemistry (Tanaka et al., 1984).
Fluorescent Sensing of Mercury Ions
This cyclodextrin derivative has been used in developing a sensitive and highly selective fluorescent sensor for Hg2+ ions. The sensor demonstrates a "turn-off" fluorescence quenching and color change, making it a promising tool for detecting mercury ions in environmental samples (Kanagaraj et al., 2014).
Guest Inclusion and Chiral Recognition
The derivative shows potential in controlling guest inclusion and chiral recognition ability in organic solvents. This property is pivotal in host-guest chemistry and can be modulated by aromatic substituents, indicating its versatility in molecular recognition applications (Kalaw et al., 2020).
Supramolecular Interactions
It plays a role in supramolecular interactions, particularly in the study of beta-cyclodextrin-based surfaces and their interaction with modified macromolecular chains. Such interactions are crucial for developing new materials and understanding molecular dynamics (Kham et al., 2007).
Coordination-Induced Nanoparticle Formation
Research has also explored its use in coordination-induced nanoparticle formation. The coordination of specific ions with this cyclodextrin derivative leads to the formation of nanoparticles through intermolecular self-aggregation, a property useful in nanotechnology and material sciences (Li et al., 2010).
Eigenschaften
IUPAC Name |
31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGIJNKZLAFOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H100O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

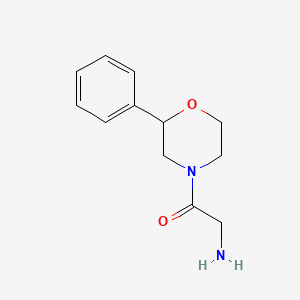
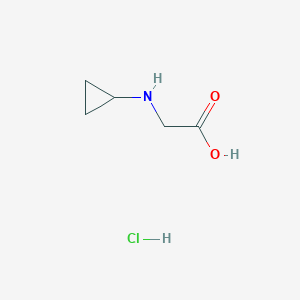
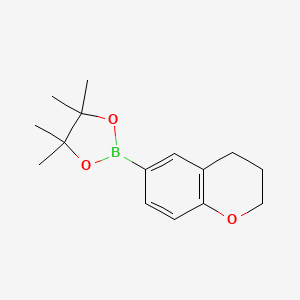
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
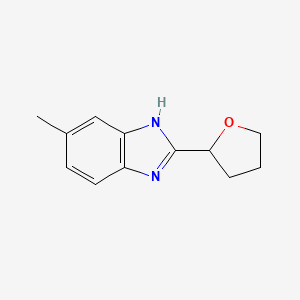
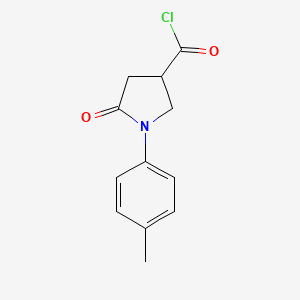
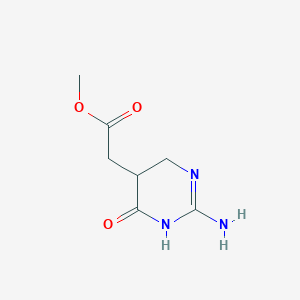
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
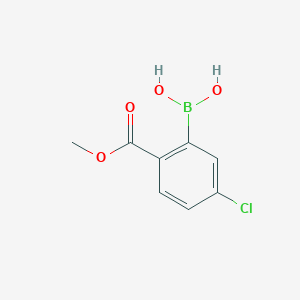
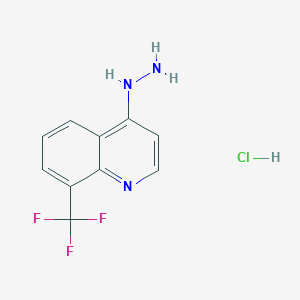
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
